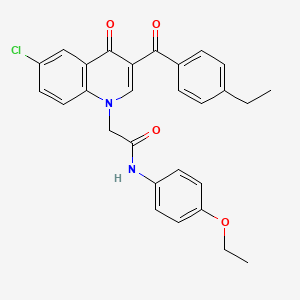

![molecular formula C18H20N2O2S B2521789 2-(2-甲基苯甲酰胺基)-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺 CAS No. 321533-24-8](/img/structure/B2521789.png)

2-(2-甲基苯甲酰胺基)-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

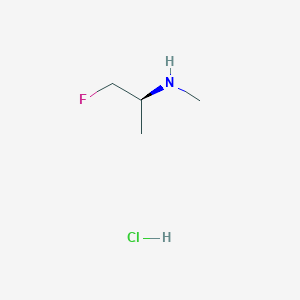

The compound "2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold that has been explored for its potential biological activities. The compound is related to a class of molecules that have been synthesized and evaluated for various pharmacological properties, including allosteric enhancement of the adenosine A1 receptor, antagonism of the neurokinin-2 receptor, and antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives often involves the Gewald synthesis, a three-component reaction that includes cyclohexanones, alkyl cyanoacetates, and sulfur . Some derivatives, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, can be prepared through dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under an air atmosphere . This method provides good to excellent yields and demonstrates the versatility of the tetrahydrobenzo[b]thiophene scaffold for further chemical modifications .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of a 2-amino group and a 3-carboxamide or carboxylate group is important for allosteric activity at the adenosine A1 receptor . Substitutions at various positions on the thiophene ring, such as the 4- and 5-positions, can significantly affect the activity of these compounds . The structure-activity relationships indicate that bulky or hydrophobic substituents enhance the activity of these molecules .

Chemical Reactions Analysis

The tetrahydrobenzo[b]thiophene derivatives undergo various chemical reactions to yield novel compounds with potential biological activities. For example, reactions with arylidenemalononitriles, α,β-acetylenic esters, and ketones have been used to synthesize benzothieno[2,3-d]pyrimidine derivatives and aroylmethylenebenzamidobenzo[b]thiophene derivatives . These reactions demonstrate the reactivity of the amino group and the cyano group in the tetrahydrobenzo[b]thiophene scaffold, allowing for the generation of diverse chemical entities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, stability, and reactivity of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the carboxamide group can affect the compound's hydrogen bonding potential and solubility in biological media . The tetrahydrobenzo[b]thiophene core is likely to impart a degree of lipophilicity, which can influence the compound's absorption and distribution in vivo .

科学研究应用

化学合成和生物活性

2-(硫代)脲基苯并噻唑的合成和生物学意义:这项研究重点介绍了具有与查询化合物相似的结构化合物的合成和生物学意义。苯并噻唑衍生物,包括 2-(硫代)脲基苯并噻唑,显示出广泛的生物活性,使其在药物化学中具有重要意义。例如,苯并噻唑衍生物如 Frentizole 用于治疗类风湿性关节炎和系统性红斑狼疮。这篇综述还涵盖了合成方法,表明具有相似结构的化合物在治疗应用中具有广泛的潜力 (Rosales-Hernández 等人,2022)。

神经生物学和抗抑郁活性

通过对一种独特抗抑郁药的研究揭示的情绪、焦虑和情感的神经生物学:对与查询化合物具有结构相似性的抗抑郁药的神经生物学效应的研究揭示了它们在情绪调节之外的潜在应用。这篇综述讨论了抗抑郁药天普丁,并指出了它对神经元兴奋性、神经保护、焦虑和记忆的影响,表明具有相似特性的化合物具有广泛的潜在神经益处 (McEwen & Olié,2005)。

环境应用和毒性研究

对羟基苯甲酸酯在水生环境中的存在、归宿和行为:尽管与所讨论的化学物质没有直接关系,但这篇综述深入探讨了对羟基苯甲酸酯(一种用于各种消费品中的化学物质类别)的环境影响、降解和毒性。该研究强调了了解合成化合物的环境归宿及其对水生生物的潜在毒理学效应的重要性 (Haman 等人,2015)。

合成程序和化学性质

自由基环化的区域化学控制及其在生理活性化合物合成中的应用:本文讨论了影响自由基环化(合成复杂有机分子(包括具有潜在生理活性的分子)的关键过程)结果的合成策略和化学性质。了解这些机制可以深入了解诸如查询化合物之类的复杂结构的合成和应用 (Ishibashi & Tamura,2004)。

未来方向

Thiophene-based compounds have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-11-7-5-6-8-12(11)17(22)20-18-15(16(19)21)13-9-3-2-4-10-14(13)23-18/h5-8H,2-4,9-10H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOGRVRFZNLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)